

# Synonyms for SOLVENT YELLOW 141 (e.g., Waxoline Yellow G FW)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

[Get Quote](#)

## In-Depth Technical Guide: SOLVENT YELLOW 141

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Solvent Yellow 141**, also known by trade names such as Waxoline Yellow G FW, is a synthetic organic colorant belonging to the azo pyridone class of dyes.[1][2] It is characterized by its brilliant greenish-yellow hue and its solubility in various organic solvents.[3][4] Primarily utilized in the plastics and coatings industries for its high thermal stability and vibrant coloration, its potential applications in scientific research, including as a biological stain and in drug delivery systems, are emerging areas of interest.[3] This technical guide provides a comprehensive overview of the available scientific and technical data for **Solvent Yellow 141**, with a focus on its chemical and physical properties, synthesis, and potential for biological applications.

### Chemical and Physical Properties

While the exact chemical structure of **Solvent Yellow 141** is not consistently reported in publicly available literature, some sources suggest a molecular formula of C<sub>20</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>.[5] However, this has not been definitively confirmed, and other compounds share this molecular formula. The CAS number for **Solvent Yellow 141** is 106768-98-3.[3][4]

A summary of its known synonyms and physical properties is presented in the tables below. It is important to note that some discrepancies exist in the reported values for physical properties across different suppliers and technical data sheets.

Table 1: Synonyms for **SOLVENT YELLOW 141**

| Synonym                | Reference(s) |
|------------------------|--------------|
| Waxoline Yellow G FW   | [1][4]       |
| Kenawax Yellow GP      | [4]          |
| Uniplas Yellow 141     | [4]          |
| Maxoline Yellow GFW    | [6]          |
| Transparent Yellow GFW | [6]          |

Table 2: Physical and Chemical Properties of **SOLVENT YELLOW 141**

| Property          | Value                                                                       | Reference(s) |
|-------------------|-----------------------------------------------------------------------------|--------------|
| CAS Number        | 106768-98-3                                                                 | [3][4]       |
| Chemical Class    | Azo Pyridone                                                                | [1][2]       |
| Appearance        | Greenish-yellow powder                                                      | [1][6]       |
| Molecular Formula | C <sub>20</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> (unconfirmed) | [5]          |
| Melting Point     | 180 °C / >280 °C                                                            | [1][7]       |
| Density           | 1.20 g/cm <sup>3</sup> / 1.48 g/cm <sup>3</sup>                             | [1]          |
| Heat Resistance   | 260 °C - >300 °C                                                            | [3][7]       |
| Light Fastness    | 4 - 7 (on a scale of 1-8)                                                   | [7]          |
| Water Solubility  | Insoluble                                                                   |              |

## Experimental Protocols

## General Synthesis of Azo Pyridone Dyes

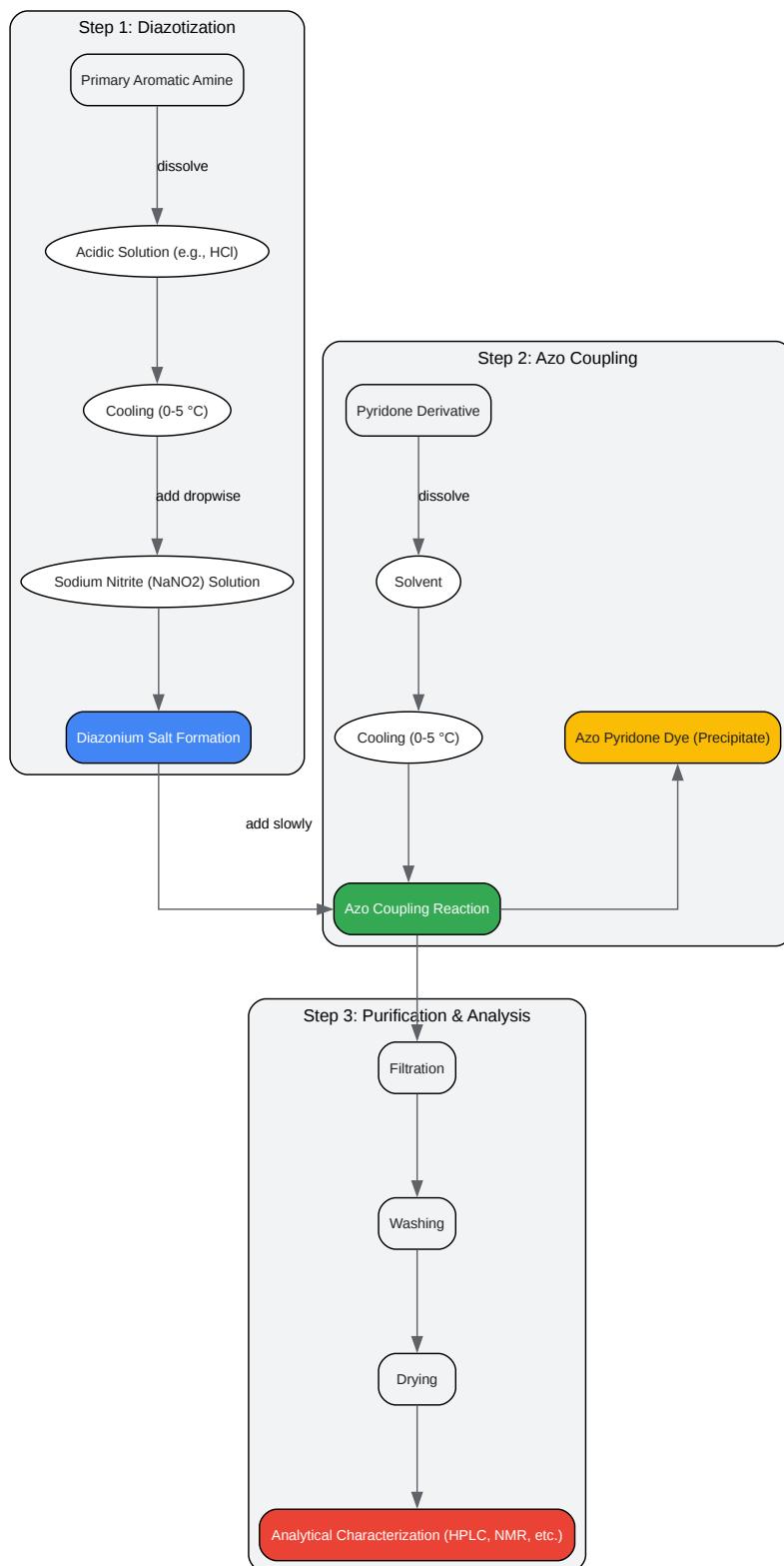
The synthesis of **Solvent Yellow 141** follows a general two-step azo coupling reaction.<sup>[3]</sup> This process involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, in this case, a pyridone derivative.  
<sup>[3]</sup>

### Step 1: Diazotization of a Primary Aromatic Amine

- An aromatic amine is dissolved in an acidic solution, typically hydrochloric acid and water.
- The solution is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite (NaNO<sub>2</sub>) in water is added dropwise to the cooled amine solution while maintaining the low temperature.
- The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.

### Step 2: Azo Coupling with a Pyridone Derivative

- The pyridone coupling agent is dissolved in a suitable solvent, and the solution is cooled to 0-5 °C.
- The freshly prepared, cold diazonium salt solution is slowly added to the pyridone solution with vigorous stirring.
- The pH of the reaction mixture may be adjusted to optimize the coupling reaction.
- The resulting azo dye precipitates out of the solution.
- The precipitate is collected by filtration, washed with cold water, and dried.


### Analytical Characterization

The structural integrity and purity of the synthesized dye can be confirmed using various analytical techniques, including:

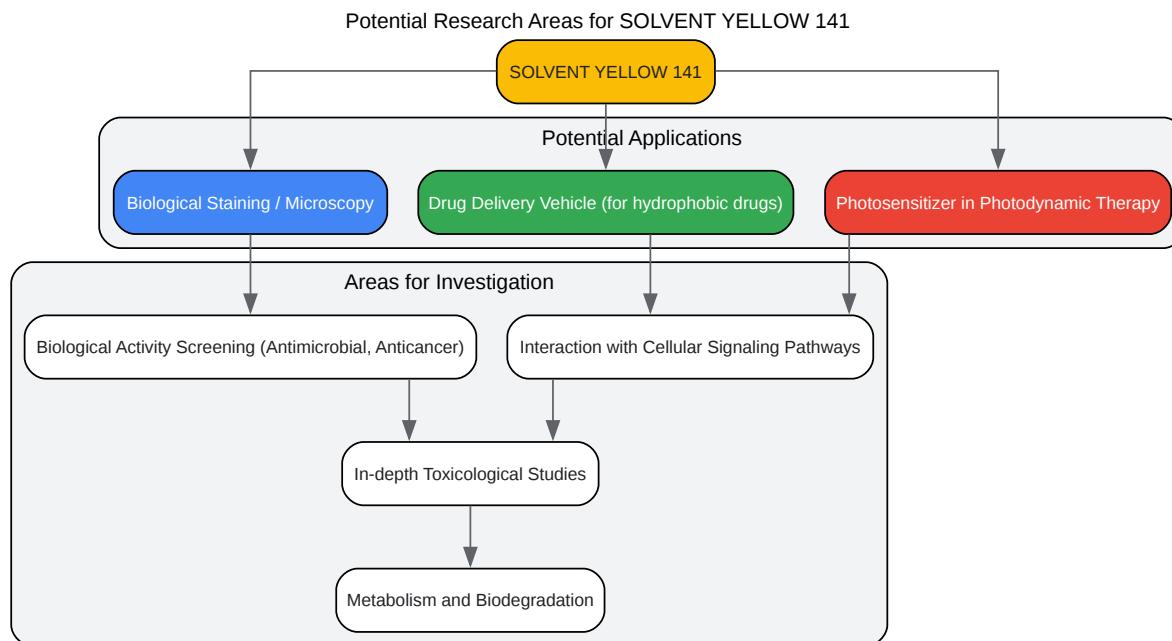
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

## Visualizations

## General Workflow for Azo Pyridone Dye Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of azo pyridone dyes.


# Potential for Biological Applications and Signaling Pathways

While specific studies on the biological activity of **Solvent Yellow 141** are limited in the public domain, the broader class of pyridone-based azo dyes has garnered attention for its potential pharmacological properties. Research on structurally related compounds has indicated that some pyridone azo dyes exhibit biological activities, including:

- **Antimicrobial Activity:** Certain azo pyridone dyes have shown inhibitory effects against various strains of bacteria and fungi.
- **Anticancer Activity:** Some studies have explored the potential of pyridone derivatives and their azo dyes as anticancer agents.

The mechanism of action for these biological activities is not fully elucidated but may involve interactions with key cellular components and signaling pathways. It is hypothesized that the planar aromatic structure of these dyes could allow for intercalation with DNA or interaction with enzyme active sites. The pyridone moiety itself is a structural feature in many biologically active compounds.

Further research is required to determine if **Solvent Yellow 141** possesses similar biological activities and to investigate its potential interactions with cellular signaling pathways. Given its solubility in organic solvents, it may be a candidate for formulation in drug delivery systems for hydrophobic therapeutic agents.



[Click to download full resolution via product page](#)

Caption: Potential research avenues for **SOLVENT YELLOW 141**.

## Conclusion

**Solvent Yellow 141** is a commercially significant azo pyridone dye with well-established applications in the materials science sector. While its potential in the life sciences is intriguing, particularly given the known biological activities of related compounds, there is a notable lack of in-depth, publicly available research on this specific molecule. Key data, including a confirmed chemical structure and comprehensive toxicological and pharmacological profiles, are necessary to fully explore its utility for researchers, scientists, and drug development professionals. The information presented in this guide serves as a foundation for understanding the current state of knowledge and highlights the opportunities for future scientific investigation into the properties and applications of **Solvent Yellow 141**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. waxoline.com [waxoline.com]
- 2. 106768-98-3 CAS MSDS (SOLVENT YELLOW 141) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. SOLVENT YELLOW 141|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 4. Solvent yellow 141|CAS NO.106768-98-3 [xcolorpigment.com]
- 5. Page loading... [guidechem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Products - Waxoline [waxoline.com]
- To cite this document: BenchChem. [Synonyms for SOLVENT YELLOW 141 (e.g., Waxoline Yellow G FW)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166055#synonyms-for-solvent-yellow-141-e-g-waxoline-yellow-g-fw>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)